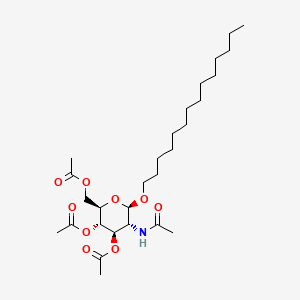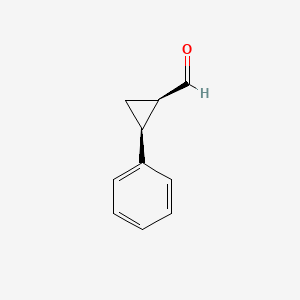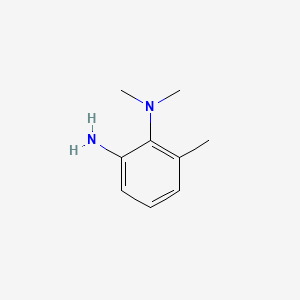
Tétradécyl 2-acétamido-2-désoxy-3,4,6-tri-O-acétyl-β-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradecyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-b-D-glucopyranoside is a synthetic carbohydrate derivative. It is known for its significant role in the field of biomedicine, particularly in drug discovery and development. This compound is characterized by its complex structure, which includes a glucopyranoside backbone with multiple acetyl groups and a tetradecyl chain .
Applications De Recherche Scientifique
Tetradecyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-b-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex carbohydrate derivatives.
Biology: Serves as a probe to study carbohydrate-protein interactions.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the formulation of specialized detergents and surfactants.
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes involved in biochemical pathways .
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other structurally related compounds .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways .
Result of Action
Related compounds have been shown to exhibit potential antibacterial, antitumor, and antiviral activities .
Analyse Biochimique
Biochemical Properties
The biochemical properties of Tetradecyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-b-D-glucopyranoside are not fully understood. It is known that similar compounds, such as 2-acetamido-2-deoxy-D-glucose analogs, have been examined for their effects on the incorporation of D-[3H]glucosamine into cellular glycoconjugates . These analogs exhibit a concentration-dependent reduction of D-[3H]glucosamine incorporation into isolated glycosaminoglycans (GAGs), suggesting that they may interact with enzymes involved in GAG synthesis .
Cellular Effects
The cellular effects of Tetradecyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-b-D-glucopyranoside are currently unknown. Similar compounds have been shown to influence cellular function. For example, 2-acetamido-2-deoxy-D-glucose analogs have been shown to affect the incorporation of D-[3H]glucosamine into cellular glycoconjugates .
Molecular Mechanism
The exact molecular mechanism of Tetradecyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-b-D-glucopyranoside is not yet fully understood. Similar compounds have been shown to inhibit D-[3H]glucosamine incorporation into isolated GAGs by diluting the specific activity of cellular D-[3H]glucosamine and by competing for the same metabolic pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-b-D-glucopyranoside typically involves the acetylation of 2-acetamido-2-deoxy-D-glucoseThe reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to meet the stringent requirements of pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions
Tetradecyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-b-D-glucopyranoside undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding deacetylated product.
Oxidation: The compound can be oxidized to introduce additional functional groups, enhancing its reactivity.
Substitution: Nucleophilic substitution reactions can occur at the acetylated hydroxyl groups
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Deacetylated derivatives: Resulting from hydrolysis.
Oxidized products: Formed through oxidation reactions.
Substituted glucopyranosides: Resulting from nucleophilic substitution
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride: Another acetylated glucopyranoside with similar applications.
Propyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside: A compound with a shorter alkyl chain but similar functional groups
Uniqueness
Tetradecyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-b-D-glucopyranoside is unique due to its long tetradecyl chain, which enhances its hydrophobic interactions and membrane permeability. This property makes it particularly useful in drug delivery and membrane studies .
Propriétés
IUPAC Name |
[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-tetradecoxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H49NO9/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-34-28-25(29-20(2)30)27(37-23(5)33)26(36-22(4)32)24(38-28)19-35-21(3)31/h24-28H,6-19H2,1-5H3,(H,29,30)/t24-,25-,26-,27-,28-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYWDRBNMNJNSW-JQPIIJRMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H49NO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Azabicyclo[2.2.1]heptane-3-methanamine,endo-(9CI)](/img/new.no-structure.jpg)
![L-Alanine, 3-[(S)-ethenylsulfinyl]-(9CI)](/img/structure/B575766.png)

![N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine;oxalic acid](/img/structure/B575769.png)


![[(4S,5S)-5-[Bis[4-(trifluoromethyl)phenyl]phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis[4-(trifluoromethyl)phenyl]phosphane](/img/structure/B575773.png)

![6,7-Dihydro-5H-cyclopenta[b]pyridine-4-carboxamide](/img/structure/B575782.png)
